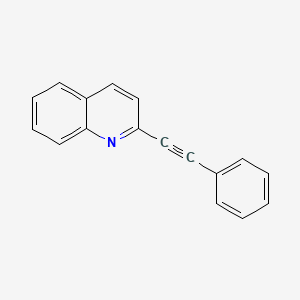

2-(Phenylethynyl)Quinoline

Description

Structure

3D Structure

Properties

CAS No. |

70437-00-2 |

|---|---|

Molecular Formula |

C17H11N |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

2-(2-phenylethynyl)quinoline |

InChI |

InChI=1S/C17H11N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-9,11,13H |

InChI Key |

OLIGWEDUXXPBHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 Phenylethynyl Quinoline and Its Analogues

Catalytic Approaches to Quinoline-Alkyne Frameworks

Transition-metal catalysis has become a dominant strategy for the synthesis of complex heterocyclic compounds, including quinoline (B57606) derivatives. iaea.org These methods often provide high yields and selectivity under relatively mild conditions.

Palladium-Mediated Cross-Coupling Reactions.nih.govacs.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely employed in the synthesis of 2-(phenylethynyl)quinoline and its analogues. jocpr.com The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a particularly prominent method. wikipedia.orgorganic-chemistry.org

While the traditional Sonogashira reaction utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst, concerns over the environmental impact and potential quenching of fluorescence in materials science applications by residual copper have spurred the development of copper-free protocols. nih.govrsc.org These methods often employ palladium catalysts with specific ligands to facilitate the reaction without the need for a copper co-catalyst. nih.gov For instance, the synthesis of 2-alkynylquinoline-3-carboxaldehydes has been achieved through an efficient, copper-free Sonogashira coupling of 2-chloroquinolines with phenylacetylene (B144264). chim.it

Various palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂, have been successfully used in these reactions. The choice of base and solvent also plays a crucial role in the reaction's success. For example, a study on the synthesis of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines utilized a Pd(OAc)₂/PPh₃ catalyst system to couple 6-bromoquinolines with phenylacetylene, achieving yields between 42% and 88%. researchgate.net Another protocol for the copper-free Sonogashira coupling of challenging aryl bromides and alkynes at room temperature employed a [DTBNpP] Pd(crotyl)Cl precatalyst, highlighting the continuous innovation in this area. acs.org

Table 1: Examples of Copper-Free Sonogashira Coupling for the Synthesis of this compound Analogues

| Starting Material | Alkyne | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chloroquinolines | Phenylacetylene | Not specified | Not specified | Not specified | Excellent | chim.it |

| 6-Bromoquinolines | Phenylacetylene | Pd(OAc)₂/PPh₃ | Not specified | Not specified | 42-88 | researchgate.net |

| Aryl Bromides | Various Alkynes | [DTBNpP] Pd(crotyl)Cl | TMP | DMSO | Up to 97 | acs.org |

The design of the ligand coordinated to the palladium center is critical for the efficiency and scope of Sonogashira coupling reactions. libretexts.org The ligand influences the stability and reactivity of the catalytic species. Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to enhance the rate of the oxidative addition step in the catalytic cycle. libretexts.org For example, ligands such as BrettPhos and RuPhos have demonstrated broad applicability in palladium-catalyzed C-N cross-coupling reactions, a related transformation, suggesting their potential in C-C couplings as well. rsc.org

In addition to phosphine ligands, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands in palladium catalysis. wikipedia.orgmdpi.com Their strong σ-donating properties contribute to the stabilization and activation of the palladium precatalyst. wikipedia.org The use of palladium-NHC complexes has been shown to be effective in Sonogashira couplings, sometimes even in aqueous media. wikipedia.org The choice of ligand can significantly impact the reaction conditions required, with some systems enabling room-temperature couplings. libretexts.org

Table 2: Influence of Ligand Architecture on Sonogashira Coupling

| Ligand Type | Key Features | Impact on Catalysis | Example Ligands |

|---|---|---|---|

| Phosphines | Electron-rich, sterically bulky | Increases rate of oxidative addition, promotes catalyst stability | PPh₃, P(t-Bu)₃, BrettPhos, RuPhos |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Stabilizes and activates the palladium precatalyst | iPEPPSI, Acenaphthoimidazolylidene complexes |

Other Transition Metal-Catalyzed Transformations.acs.org

While palladium catalysis is prevalent, other transition metals have also been utilized for the synthesis of quinoline-alkyne frameworks. iaea.orgnih.gov For instance, cobalt-catalyzed C-H activation and cyclization of anilines with alkynes presents an alternative route to substituted quinolines. researchgate.net Similarly, copper(II) triflate has been shown to catalyze a three-component coupling of anilines, aldehydes, and alkynes to form alkyl-substituted quinolines without the need for a ligand or co-catalyst. acs.org Zinc(II) triflate has also been used as a catalyst in multicomponent reactions to produce 2,3-disubstituted quinolines. nih.gov These alternative methods can offer advantages in terms of cost and reactivity, expanding the toolbox for the synthesis of complex quinoline derivatives.

Metal-Free Synthetic Innovations

In recent years, there has been a growing interest in developing metal-free synthetic methodologies to avoid the cost and potential toxicity associated with transition metal catalysts. rsc.org These approaches often rely on the use of common reagents and environmentally benign conditions. nih.gov

Halogen-Mediated Cyclization and Annulation Strategies.ias.ac.in

Halogen-mediated reactions provide a powerful metal-free avenue for the synthesis of quinoline derivatives. researchgate.net For example, molecular iodine can act as a catalyst in the three-component reaction of a methyl ketone, an arylamine, and an α-ketoester to yield a quinoline. nih.gov In this reaction, the in situ generated hydroiodic acid can act as a promoter. nih.gov

Another strategy involves the N-bromosuccinimide (NBS)-mediated radical cyclization of precursors to form 3-substituted quinolines. mdpi.com This reaction is proposed to proceed through the formation of a bromine radical under visible light, which initiates a cascade of reactions leading to the quinoline product. mdpi.com These halogen-mediated methods offer a valuable alternative to metal-catalyzed processes, often with high atom economy and operational simplicity. researchgate.net

Regio- and Stereochemical Control in Synthesis

The synthesis of substituted quinolines, including this compound, requires precise control over the placement of functional groups on the heterocyclic ring, a concept known as regioselectivity. The development of synthetic methods that are highly regioselective is crucial for accessing specific isomers and avoiding the formation of complex product mixtures. mdpi.comnih.gov Traditional methods for constructing the quinoline ring, such as the Skraup, Doebner–von Miller, and Combes syntheses, often suffer from low regioselectivity, particularly when synthesizing multi-substituted quinolines. nih.gov For instance, in the Friedländer synthesis, the use of unsymmetrical ketones can present a challenge in controlling the regiochemical outcome. nih.gov

Modern synthetic strategies have increasingly focused on transition-metal-catalyzed C-H functionalization, which offers an attractive and efficient route to selectively introduce substituents onto the quinoline scaffold. mdpi.com These methods allow for the direct formation of C-C bonds at specific positions of the pre-formed quinoline ring, providing excellent control over regioselectivity. For example, nickel-catalyzed C2 alkenylation of quinoline with alkynes has been demonstrated to afford the desired C2-substituted product with high regio- and stereoselectivity. mdpi.com Similarly, palladium and rhodium catalysts have been effectively used for the C2 arylation of quinolines and their N-oxide derivatives. mdpi.com

Another powerful approach involves the in-situ generation of reactive intermediates that guide the regiochemical outcome. Hu's group developed a method using the Beckmann rearrangement of ketoximes to generate nitrilium salts, which then react with terminal or internal alkynes. This is followed by an intramolecular electrophilic substitution to form the quinoline ring, yielding specific substitution patterns. mdpi.com The choice of catalyst, solvent, and reaction conditions are paramount in achieving the desired regioselectivity in these advanced synthetic protocols. nih.govmdpi.com

Table 1: Comparison of Synthetic Methods for Regiocontrolled Quinoline Synthesis

| Method | Description | Key Features & Regioselectivity |

|---|---|---|

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. mdpi.com | Regioselectivity can be an issue with unsymmetrical ketones. nih.gov Microwave-assisted methods using solid acid catalysts can improve efficiency. mdpi.com |

| Transition Metal-Catalyzed C-H Functionalization | Direct introduction of functional groups onto the quinoline ring using catalysts like Palladium (Pd), Rhodium (Rh), or Nickel (Ni). mdpi.com | Offers high regioselectivity, particularly for C2 functionalization (arylation, alkenylation). mdpi.com The catalyst and directing group are crucial for site-selectivity. mdpi.com |

| In situ Generated Nitrilium Salts | Involves Beckmann rearrangement of ketoximes with alkynes, followed by intramolecular electrophilic substitution. mdpi.com | Provides a pathway to substituted quinolines with controlled substitution patterns based on the precursors. mdpi.com |

| [4+2] Annulation Reactions | Construction of the quinoline ring from precursors like 2-azidobenzaldehydes. nih.gov | Can offer better regiochemical control compared to older [3+3] annulation methods like the Skraup synthesis. nih.gov |

Methodological Advancements for Scalable Production

Moving from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost, safety, efficiency, and environmental impact. mdpi.comresearchgate.net Consequently, there has been a substantial effort to develop methodological advancements that facilitate the scalable production of quinoline derivatives. mdpi.com Key goals in this area include reducing the reliance on expensive or toxic reagents and catalysts, minimizing waste, and simplifying purification processes. researchgate.net

A significant advancement is the adoption of "green chemistry" principles. researchgate.net This includes the use of environmentally benign solvents like water, the development of catalyst recycling systems, and the use of energy-efficient reaction conditions such as microwave or ultrasound irradiation. nih.govresearchgate.net For example, an "on-water" synthesis of 2-substituted quinolines from 2-aminochalcones using benzylamine (B48309) as a nucleophilic catalyst has been developed. This method is notable for its simple operation, excellent yields, broad substrate scope, and easy product isolation via filtration. organic-chemistry.org The protocol's practicality for gram-scale synthesis and the ability to recycle the catalyst make it a prime example of a scalable and sustainable process. organic-chemistry.org

Another major advancement is the shift from traditional batch processing to continuous manufacturing, or flow chemistry. mdpi.com Continuous systems, which may employ components like continuous stirred-tank reactors (CSTRs) and automated controls, offer numerous advantages for large-scale production. These include improved safety by handling smaller volumes of reactive materials at any given time, enhanced consistency, and significantly increased spacetime yield. mdpi.com The automation of these processes reduces human error and operator exposure to hazardous materials. mdpi.com While developed for other chemical classes, these principles of continuous manufacturing are directly applicable to the scalable production of this compound and its analogues, addressing the need for efficient and sustainable pharmaceutical manufacturing. mdpi.commdpi.com

Table 2: Features of Advanced Methodologies for Scalable Quinoline Synthesis

| Methodology | Key Advantages | Examples/Applications |

|---|---|---|

| Green Chemistry Protocols | Reduced environmental impact; use of non-toxic solvents (e.g., water); catalyst recyclability; energy efficiency. researchgate.netorganic-chemistry.org | "On-water" synthesis using recyclable catalysts like benzylamine; microwave-assisted and ultrasound-promoted reactions. nih.govorganic-chemistry.org |

| Continuous Manufacturing (Flow Chemistry) | Enhanced safety and control; improved spacetime yield; high consistency and reliability through automation; reduced operator exposure. mdpi.com | Use of CSTRs and automated process control for producing chemical intermediates on a multi-hundred-gram scale. mdpi.com |

| Use of Reusable Catalysts | Cost reduction; simplified product purification; decreased waste generation. mdpi.comorganic-chemistry.org | Solid acid catalysts (e.g., Nafion NR50) in Friedländer synthesis; recyclable organic catalysts like benzylamine. mdpi.comorganic-chemistry.org |

Mechanistic Elucidation of Reactions Involving 2 Phenylethynyl Quinoline Precursors

Postulated Reaction Pathways

While specific, extensively detailed mechanistic studies on reactions starting directly from 2-(phenylethynyl)quinoline are not abundant in the reviewed literature, plausible reaction pathways can be postulated by drawing parallels with similar systems, such as the reactions of 2-alkynyl anilines and other alkynyl-substituted heterocycles. These reactions often proceed through electrophilic activation of the alkyne moiety, leading to subsequent intramolecular or intermolecular transformations.

The progression of reactions involving the triple bond of this compound likely involves the formation of key ionic intermediates. The activation of the alkyne by an electrophile (E+), such as a proton from a Brønsted acid or a metal cation, is a critical initiating step. This electrophilic attack on the electron-rich alkyne can lead to the formation of a vinylic cation intermediate. The stability of this cation is a crucial factor in determining the subsequent reaction course. In the context of this compound, the phenyl group attached to the alkyne can stabilize the positive charge through resonance.

Once formed, the vinylic cation is a highly reactive species that can undergo several transformations. For instance, in the presence of a nucleophile, it can be trapped to form a new bond. In intramolecular scenarios, a nucleophilic portion of the quinoline (B57606) ring or a substituent could potentially attack the cationic center, leading to cyclization products. The progression of the reaction is often a cascade of such ionic steps, ultimately leading to the final product. The nature of the solvent can also play a significant role in stabilizing or destabilizing these charged intermediates, thereby influencing the reaction pathway and product distribution. For instance, polar solvents can stabilize ionic intermediates, potentially favoring pathways that involve such species.

Table 1: Postulated Ionic Intermediates and Subsequent Reaction Steps

| Intermediate | Formation Mechanism | Plausible Subsequent Steps | Influencing Factors |

| Vinylic Cation | Electrophilic attack on the alkyne | Nucleophilic attack, Rearrangement, Cyclization | Nature of electrophile, Solvent polarity, Substituents on the phenyl ring |

| π-Complex | Coordination of a metal catalyst to the alkyne | Intramolecular cyclization, Nucleophilic addition | Type of metal catalyst, Ligands |

| Stabilized Carbocation | Resonance stabilization by the phenyl group | Deprotonation, Trapping by nucleophiles | Electronic properties of substituents |

The activation of the alkyne in this compound is a prerequisite for most of its subsequent reactions. Several mechanisms can be proposed for this activation, primarily centered around increasing the electrophilicity of the triple bond.

Brønsted Acid Catalysis: A straightforward activation mechanism involves the use of Brønsted acids. Protonation of the alkyne leads to the formation of a vinylic cation, as discussed previously. This activation mode is common in hydration and cyclization reactions of alkynes. The choice of the Brønsted acid can influence the reaction's chemoselectivity.

Metal Catalysis: Transition metal catalysts, particularly those containing gold, palladium, or platinum, are well-known to activate alkynes. The metal center can coordinate to the π-system of the alkyne, forming a π-complex. This coordination polarizes the alkyne, making it more susceptible to nucleophilic attack. The specific mode of coordination (e.g., "symmetrical" vs. "non-symmetrical") can dictate the regioselectivity of the subsequent reaction steps. For instance, gold catalysts are particularly effective in promoting intramolecular cyclization reactions of alkynyl arenes.

Electrophilic Addition of Halogens: Reagents like iodine monochloride (ICl) or molecular bromine (Br₂) can act as electrophiles, attacking the alkyne to form a cyclic halonium ion intermediate. This intermediate is then opened by a nucleophile, leading to di-functionalized products. In the context of this compound, this could lead to the formation of di-halogenated derivatives or, if an intramolecular nucleophile is present, cyclized products.

Table 2: Comparison of Alkyne Activation Mechanisms

| Activation Method | Activating Species | Key Intermediate | Typical Subsequent Reactions |

| Brønsted Acid Catalysis | H+ | Vinylic Cation | Hydration, Cyclization |

| Metal Catalysis | Metal Cation (e.g., Au+, Pd2+) | Metal-π-Complex | Nucleophilic Addition, Cycloisomerization |

| Halogenation | X+ (from X₂) | Halonium Ion | Dihalogenation, Halocyclization |

Investigation of Stereoselectivity and Product Formation

The stereochemical outcome of reactions involving this compound is a critical aspect that influences the properties of the resulting products. While specific stereoselective reactions starting from this compound are not extensively documented, general principles of stereocontrol in alkyne reactions can be applied to predict and understand potential outcomes.

In reactions where new stereocenters are formed, the stereoselectivity is often determined in the product-forming step. For example, in a nucleophilic addition to a metal-activated alkyne, the nucleophile can attack from either the syn or anti face relative to the metal, leading to different stereoisomers. The steric and electronic properties of the substrate, nucleophile, and catalyst all play a role in dictating this preference.

In cycloaddition reactions, the stereochemistry of the starting materials can directly influence the stereochemistry of the product in a stereospecific manner, particularly in concerted pericyclic reactions. For photochemical cycloadditions, which may proceed through stepwise radical mechanisms, the formation of a long-lived biradical intermediate can allow for bond rotation before the final ring closure, potentially leading to a mixture of stereoisomers. The final product ratio would then be determined by the relative energies of the transition states leading to the different stereoisomeric products.

The formation of different constitutional isomers (regioselectivity) is also a key consideration. In electrophilic additions to the alkyne, the initial attack of the electrophile will preferentially occur at the carbon atom that leads to the more stable carbocationic intermediate. The electronic properties of the quinoline and phenyl rings will significantly influence this regiochemical outcome.

Table 3: Factors Influencing Stereoselectivity and Product Formation

| Factor | Influence on Stereoselectivity | Influence on Product Formation | Example Reaction Type |

| Reaction Mechanism | Concerted vs. Stepwise pathways dictate stereospecificity. | Determines the overall reaction pathway and potential for side products. | Cycloadditions |

| Catalyst/Reagent | Chiral catalysts can induce enantioselectivity. Steric bulk can influence diastereoselectivity. | Can control regioselectivity and chemoselectivity. | Metal-catalyzed additions |

| Substrate Structure | Steric hindrance around the reaction center can favor one stereoisomer. | Electronic effects of substituents can direct regioselectivity. | Electrophilic additions |

| Solvent | Can influence the stability of stereoisomeric transition states. | Can affect reaction rates and favor certain pathways. | All reaction types |

Applications and Material Oriented Research of 2 Phenylethynyl Quinoline Derivatives

Building Block for Complex Organic Architectures

The reactivity of the quinoline (B57606) ring and the phenylethynyl group allows for the construction of a diverse range of polycyclic and heterocyclic systems. This molecular framework is a key component in the synthesis of elaborate organic structures.

The fusion of additional rings onto the 2-(phenylethynyl)quinoline core leads to the formation of polycyclic aromatic systems with unique properties and potential applications.

While the direct synthesis of cyclopenta[b]quinolin-1-one ring systems from this compound is not extensively documented in available research, the construction of this fused quinoline system is achieved through other synthetic routes. For instance, new derivatives of 11-(R-phenyl)-8,9-dihydro-7H-benzo[f]cyclopenta[b]quinolin-10(11H)-one have been synthesized via a one-step, three-component condensation reaction involving naphthalen-2-amine, substituted benzaldehydes, and cyclopentane-1,3-dione researchgate.net. This method highlights a common strategy for building fused quinoline structures through multi-component reactions.

The use of this compound derivatives for the direct synthesis of functionalized benzofulvene constructs is not described in the provided research.

The this compound framework is instrumental in synthesizing a variety of other fused heterocyclic compounds. The phenylethynyl moiety is a key reactive site for cyclization reactions. A closely related precursor, 2-(phenylethynyl)aniline, undergoes a cascade cyclization with aryl isothiocyanates in the presence of a silver carbonate catalyst to produce 11-aryl-6H-indolo[2,3-b]quinolines nih.gov. This demonstrates the utility of the o-alkynyl-aryl architecture in building complex fused systems.

Similarly, the versatility of this structural motif is shown in multicomponent reactions. The related compound, 2-(phenylethynyl)benzaldehyde, reacts with a primary amine and diphenylphosphine (B32561) oxide to selectively form phosphinoyl-functionalized 1,2-dihydro-isoquinolines and 2H-isoindolines, depending on the catalyst used rsc.org.

The broader utility of functionalized quinolines as precursors for fused systems is well-established. For example, 2,4-dichloroquinoline-3-carbonitrile (B1351073) serves as a starting material for novel fused tetracyclic systems like 1,5-diphenyl-1,5-dihydro-1,2,3,5,6-pentaazaaceanthrylene-4(3H)-thione researchgate.net. Furthermore, 2-chloroquinoline-3-carbaldehydes have been converted into a variety of fused quinolines, including thieno-, pyridazino-, pyrano-, and furo-quinolines rsc.org.

Synthesis of Polycyclic Quinoline Derivatives

Advanced Materials Science Research

Derivatives of this compound are of significant interest in materials science due to their inherent luminescent properties. These characteristics are being explored for applications in optical and electronic devices.

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the excited state molecules generated through the annihilation of radical ions that were created electrochemically washington.edu. This technique is notable for its high sensitivity and low background interference, as it does not require an external light source for excitation nih.gov.

Researchers have synthesized series of 2-, 3-, and 4-(p-substituted phenyl)ethynylquinolines to study the effect of the substituent position on their photophysical and ECL properties washington.edu. These compounds were prepared in good yields using a modified Sonogashira coupling reaction between terminal alkynes and the corresponding haloquinolines washington.edu.

Studies in acetonitrile (B52724) revealed that these donor-acceptor molecules exhibit notable photophysical properties. The quinoline moiety acts as the acceptor, while the substituted phenyl group serves as the donor. The efficiency of their luminescence and ECL is highly dependent on the nature and position of the donor group on the phenylethynyl substituent washington.edu.

Below is a summary of the photophysical data for a selection of this compound derivatives.

| Compound | Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| 1a | H | 319, 338 | 350 | 0.14 |

| 1b | NMe2 | 383 | 432 | 0.68 |

| 1c | OMe | 345 | 376 | 0.50 |

| 1d | t-Bu | 321, 340 | 353 | 0.17 |

The investigation into these molecules is part of a broader effort to discover new, efficient, and stable ECL emitters for various analytical and bio-analytical applications washington.edu.

Luminescent Properties and Electrogenerated Chemiluminescence (ECL) Studies

Influence of Substituent Position on Photophysical Attributes

The photophysical properties of quinoline derivatives, including those based on the this compound scaffold, are highly sensitive to the nature and position of substituents on the molecule. Variations in substituent placement on the aryl groups or the quinoline ring system can significantly alter the electronic and optical characteristics of these compounds, such as their absorption and emission spectra.

Research into polysubstituted quinazoline (B50416) derivatives, which share structural similarities, demonstrates that both absorption maxima and wavelengths are influenced by the variation of substituents. mdpi.comresearchgate.net For instance, the electronic absorption spectra of 2,6,8-triaryl-4-(phenylethynyl)quinazolines are characterized by intense broad bands attributed to π-π* transitions and intramolecular charge transfer (ICT). mdpi.comresearchgate.net The intensity and position of these bands shift depending on the electron-donating or electron-withdrawing nature of the substituents on the 2-aryl, 6-aryl, and 8-aryl rings.

In the case of 2-phenyl derivatives, the intensity of absorption bands decreases as the conjugative effect of the substituent on the 2-aryl ring increases. researchgate.net Conversely, derivatives with moderately and strongly donating groups like 4-fluorophenyl and 4-methoxyphenyl (B3050149) can exhibit a blue shift in their absorption wavelengths compared to the unsubstituted phenyl derivative. researchgate.net The emission properties are also strongly affected. The emission spectra of these compounds feature intense single bands, and the position of these bands (Stokes shift) and their quantum yields are consistent with the conjugative effects of the substituents at various positions. researchgate.net

Studies on other quinoline systems, such as trifluoromethylated quinoline-phenol Schiff bases, further confirm that the position of substituents affects the wavelengths and molar absorption coefficients. beilstein-journals.orgbeilstein-archives.org The lengthening of the conjugation chain by changing substituents can shift the emission band to longer wavelengths, leading to a transition from blue to green or yellow-orange fluorescence, irrespective of the electronic nature of the introduced group. mdpi.com

Table 1: Influence of Substituent Position on Photophysical Properties of Selected Quinoline Derivatives

| Compound Type | Substituent & Position | Effect on Absorption (λ_abs) | Effect on Emission (λ_em) | Reference |

|---|---|---|---|---|

| 2,6,8-Triaryl-4-(phenylethynyl)quinazolines | 2-Aryl: Phenyl vs. 4-Methoxyphenyl | Blue shift with 4-methoxyphenyl substituent | Stokes shift influenced by conjugative effects | researchgate.net |

| 2,6,8-Triaryl-4-(phenylethynyl)quinazolines | 6- and 8-Aryl Rings | Electron-donating groups increase molar extinction coefficients | Conjugative effects influence Stokes shift and quantum yields | researchgate.net |

| Styrylquinoline Derivatives | R substituent in the styryl moiety | Lengthening conjugation chain shifts absorption | Shifts emission to longer wavelengths (blue to green/yellow) | mdpi.com |

Coordination Chemistry and Catalyst Design

Quinoline and its derivatives are of significant interest in coordination chemistry and catalyst design due to the presence of the nitrogen atom, which can act as a ligand, coordinating with various metal centers. mdpi.commdpi.com These compounds can form stable complexes with transition metals, and the resulting metal complexes often exhibit valuable catalytic properties.

The quinoline moiety is considered an electron-deficient heterocycle, which makes it a good candidate for forming acceptor-donor systems with electron-rich molecules, facilitating efficient intramolecular charge transfer. mdpi.com This electronic property is crucial for its application in designing ligands for transition metal complexes used in various catalytic processes.

Research has shown that complexes formed between quinoline derivatives and copper salts can effectively catalyze oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.com The catalytic activity of these complexes is dependent on both the chemical structure of the quinoline ligand and the nature of the ions coordinated to the copper center. mdpi.com For example, weakly bound ions facilitate the coordination of the quinoline ligand, leading to more stable complexes with higher catalytic activities. mdpi.com

Furthermore, quinoline derivatives are used as directing groups in transition metal-catalyzed C-H functionalization reactions. nih.gov This powerful synthetic tool allows for the regioselective introduction of new functional groups at positions on the quinoline ring that would otherwise be difficult to access. Catalysts based on palladium, rhodium, and ruthenium have been employed for the C3-alkenylation and arylation of quinolines, demonstrating the versatility of this scaffold in catalyst design and application. nih.gov While specific research on this compound in this context is detailed, its structural features make it a promising ligand for creating novel catalysts. The synthesis of quinolines itself can be achieved over various heterogeneous catalysts, such as those based on zeolites, indicating the deep connection between this heterocyclic system and catalysis. rsc.org

Intermediates in Fine Chemical Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, making its derivatives valuable intermediates in fine chemical synthesis. nih.gov this compound, with its reactive alkynyl group and functionalizable quinoline core, serves as a versatile building block for constructing more complex molecules.

Numerous synthetic strategies have been developed for the construction of the quinoline ring system, including classic methods like the Friedländer and Gould-Jacobs reactions, as well as modern transition metal-catalyzed and metal-free protocols. nih.gov These methods often allow for the introduction of substituents, like the phenylethynyl group at the 2-position, which can then be further elaborated.

The phenylethynyl group itself is a key functional handle. For example, in the synthesis of polysubstituted quinazolines, a related heterocyclic system, halogenated precursors are reacted with terminal alkynes like phenylacetylene (B144264) via Sonogashira cross-coupling to install the phenylethynyl moiety. mdpi.com This alkyne can then serve as a site for further transformations.

The quinoline ring system can undergo various chemical modifications, including electrophilic substitution and nucleophilic addition, allowing for the introduction of a wide range of substituents onto the heterocyclic core. The C-H bonds of the quinoline ring can also be functionalized using transition metal catalysis, providing a direct route to substituted derivatives without the need for pre-functionalized starting materials. nih.gov This C-H functionalization has been applied to synthesize quinoline-carboxamides and other derivatives, showcasing the utility of the quinoline core as a foundational structure in multi-step syntheses. nih.gov The development of efficient, one-pot, and environmentally friendly synthesis protocols underscores the importance of quinoline derivatives as key intermediates in modern organic synthesis. nih.govorganic-chemistry.org

Advanced Characterization and Computational Insights

Sophisticated Spectroscopic Techniques for Structural Confirmation

Spectroscopic methodologies are indispensable for the definitive structural confirmation of 2-(Phenylethynyl)Quinoline, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the quinoline (B57606) and phenyl rings. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the quinoline ring, particularly those closer to the nitrogen atom and the phenylethynyl substituent, are expected to resonate at lower fields (higher ppm values) due to deshielding effects. The coupling constants (J) between adjacent protons provide valuable information about their spatial relationships.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound is expected to show distinct peaks for each unique carbon atom. The carbons of the alkyne group (C≡C) would have characteristic chemical shifts in the range of 80-100 ppm. The carbons of the aromatic quinoline and phenyl rings will appear in the downfield region, typically between 120 and 150 ppm. The specific chemical shifts can be influenced by the substitution pattern and the electronic effects of the nitrogen atom and the phenylethynyl group.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 8.20-8.10 (m) | Quinoline-H |

| 8.00-7.80 (m) | Quinoline-H |

| 7.70-7.50 (m) | Quinoline-H, Phenyl-H |

| 7.40-7.30 (m) | Phenyl-H |

| *Predicted data based on typical values for similar structures. Actual experimental values may vary. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) measurement. For this compound (C₁₇H₁₁N), the expected monoisotopic mass is 229.0891 g/mol chemspider.comnih.gov. HRMS analysis, typically using techniques like electrospray ionization (ESI), would confirm this exact mass, thereby validating the elemental composition of the synthesized molecule.

| HRMS Data | |

| Molecular Formula | C₁₇H₁₁N |

| Monoisotopic Mass | 229.0891 g/mol chemspider.comnih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands. A sharp peak around 2220-2210 cm⁻¹ would be indicative of the C≡C stretching vibration of the alkyne group. The aromatic C-H stretching vibrations of the quinoline and phenyl rings would appear in the region of 3100-3000 cm⁻¹. Furthermore, C=C and C=N stretching vibrations within the aromatic rings are expected to be observed in the 1600-1450 cm⁻¹ region.

| Characteristic IR Absorption Bands (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H Stretch |

| 2220-2210 | C≡C Stretch (Alkyne) |

| 1600-1450 | Aromatic C=C and C=N Stretch |

| Predicted data based on typical values for similar functional groups. |

Chromatographic Methods for Reaction Monitoring and Purification

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for its subsequent purification.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a chemical reaction chemistryhall.com. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized chemistryhall.com. The difference in polarity between the reactants and the this compound product results in different retention factors (Rf), allowing for a clear assessment of the reaction's status.

Column Chromatography: Following the completion of the synthesis, column chromatography is the standard method for the purification of the crude product amazonaws.com. A slurry of silica (B1680970) gel is typically used as the stationary phase, and a suitable eluent system (a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate) is chosen based on TLC analysis to separate the desired this compound from any unreacted starting materials or byproducts.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure, properties, and reactivity of molecules like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Phenylethynyl)Quinoline, and what experimental parameters influence yield?

- Methodological Answer : The synthesis typically involves Sonogashira coupling between 2-chloroquinoline and phenylacetylene under palladium catalysis. Key parameters include:

- Catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 5 mol%) .

- Solvent choice (e.g., THF or DMF for optimal solubility and reaction kinetics).

- Temperature control (60–80°C for 12–24 hours to avoid side reactions).

- Base selection (e.g., triethylamine to neutralize HCl byproducts).

Yield optimization requires monitoring reaction progress via TLC and purification via column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C NMR to confirm aromatic protons and ethynyl linkage).

- Mass spectrometry (HRMS for molecular ion verification).

- HPLC (≥95% purity threshold with C18 columns and acetonitrile/water mobile phases).

- Melting point analysis (comparison to literature values).

Cross-referencing spectral data with published benchmarks ensures structural fidelity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assay systems?

- Methodological Answer : Discrepancies often arise from:

- Assay variability (e.g., cell line differences in mGluR5 antagonist studies).

- Solvent interference (DMSO concentrations >0.1% may alter receptor binding ).

- Pharmacokinetic factors (e.g., metabolic stability in hepatic microsomes).

Mitigation involves: - Replicating assays in triplicate with standardized protocols .

- Using orthogonal assays (e.g., calcium flux vs. radioligand binding for mGluR5 activity).

- Computational docking studies to validate binding poses (AutoDock Vina or Schrödinger) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?

- Methodological Answer :

- Systematic substitution : Introduce substituents at the quinoline C-3/C-4 positions or modify the ethynyl phenyl group.

- In vitro screening : Prioritize analogs with EC₅₀ values <100 nM in mGluR5 inhibition assays .

- ADME-Tox profiling : Use SwissADME to predict drug-likeness (Lipinski’s Rule of Five) and ToxTree for toxicity alerts .

- Crystallography : Resolve ligand-receptor co-crystal structures to guide rational design (e.g., PDB ID 6N4S for mGluR5) .

Q. What computational tools are effective for predicting the drug-likeness and off-target risks of this compound analogs?

- Methodological Answer :

- PASS Online : Predicts biological activity spectra (e.g., antileishmanial or neuroprotective effects) .

- SwissADME : Evaluates logP (target ≤3.5), topological polar surface area (TPSA <90 Ų), and bioavailability .

- Molecular dynamics simulations : Assess binding stability in mGluR5 over 100 ns trajectories (GROMACS/AMBER).

- Off-target screening : Use ChEMBL or PubChem databases to identify potential kinase or GPCR interactions .

Data Analysis & Experimental Design

Q. How should researchers address uncertainties in toxicity profiling of this compound?

- Methodological Answer :

- In vitro assays : Conduct MTT assays on HEK293 and HepG2 cells to assess cytotoxicity (IC₅₀ thresholds >50 μM).

- In vivo models : Acute toxicity studies in rodents (OECD 423 guidelines) with histopathology endpoints.

- Metabolite identification : LC-MS/MS to detect reactive intermediates (e.g., epoxide formation risk) .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish dose-dependent effects .

Q. What experimental frameworks ensure reproducibility in quinoline-based neuropharmacology studies?

- Methodological Answer :

- Blinded protocols : Randomize compound administration and data collection to reduce bias.

- Positive controls : Include MPEP (a known mGluR5 antagonist) in antagonist assays .

- Data transparency : Publish raw datasets (e.g., EC₅₀ curves) in supplementary materials .

- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.